molecular formula C12H8 B11921763 Cyclopenta[a]indene CAS No. 246-92-4

Cyclopenta[a]indene

Cat. No.: B11921763
CAS No.: 246-92-4
M. Wt: 152.19 g/mol
InChI Key: AFWNYNAYRQBJIV-UHFFFAOYSA-N
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Description

Cyclopenta[a]indene is a polycyclic aromatic hydrocarbon characterized by a fused ring system consisting of a cyclopentane ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta[a]indene can be synthesized through various methods, including transition-metal-catalyzed cycloaddition reactions. One notable method involves the copper-catalyzed [3 + 2]/[3 + 2] carboannulation of dienynes with arylsulfonyl chlorides. This method utilizes a radical Smiles rearrangement strategy to achieve the desired this compound structure with excellent diastereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves high-temperature chemical reactions. For instance, the gas-phase formation of cyclopentanaphthalene (a related compound) can be achieved through reactions of indenyl radicals with vinylacetylene at temperatures around 1300 K .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[a]indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrogenated forms of this compound.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the this compound framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or sulfuric acid.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrogenated this compound.

    Substitution: Halogenated or sulfonated this compound derivatives.

Comparison with Similar Compounds

Cyclopenta[a]indene shares structural similarities with other polycyclic aromatic hydrocarbons, such as:

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons.

Properties

CAS No.

246-92-4

Molecular Formula

C12H8

Molecular Weight

152.19 g/mol

IUPAC Name

cyclopenta[a]indene

InChI

InChI=1S/C12H8/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-8H

InChI Key

AFWNYNAYRQBJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC=C3

Origin of Product

United States

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